molecular formula C10H8BrClN2O2 B2442838 Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2580250-13-9

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2442838
CAS No.: 2580250-13-9
M. Wt: 303.54
InChI Key: SZMGBDGNPHFBRT-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, which includes a bromine atom, a chloromethyl group, and a carboxylate ester. The unique arrangement of these functional groups makes it a valuable scaffold in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromine group can yield a bromo-alcohol, while reduction of the carboxylate ester can produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and chloromethyl groups make it particularly versatile in synthetic chemistry, while its imidazo[1,2-a]pyridine scaffold enhances its potential in medicinal chemistry .

Biological Activity

Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrClN2O2
  • CAS Number : 2580250-13-9
  • Molecular Structure :

    Chemical Structure

Biological Activity Overview

The imidazo[1,2-a]pyridine scaffold is recognized for its pharmacological versatility. Compounds within this class exhibit various biological activities, including:

  • Antiviral
  • Anticancer
  • Antibacterial
  • Anti-inflammatory

This compound has been investigated for its potential in these areas.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets. For instance, it may inhibit certain protein kinases involved in cancer progression and other pathological conditions. The presence of bromine and chlorine substituents enhances the compound's reactivity and potential binding affinity to these targets.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent anticancer activity against various cancer cell lines. Specifically, this compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways .

Antiviral Properties

In vitro studies have indicated that compounds similar to this compound possess antiviral properties against specific viral strains. The mechanism involves interference with viral replication processes by inhibiting key enzymes necessary for viral life cycles .

Antibacterial Effects

Research has also highlighted the antibacterial potential of this compound. In a study assessing various imidazo[1,2-a]pyridine derivatives, this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedResultReference
AnticancerMethyl 8-bromo derivativeInduced apoptosis in cancer cells
AntiviralImidazo[1,2-a]pyridine analogsInhibited viral replication
AntibacterialMethyl 8-bromo derivativeEffective against Gram-positive bacteria

Properties

IUPAC Name

methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-16-10(15)6-2-8(11)9-13-7(3-12)5-14(9)4-6/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMGBDGNPHFBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C(=C1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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